molecular formula C6H14ClNO2 B13153836 [3-(Methylamino)oxolan-3-yl]methanol hydrochloride

[3-(Methylamino)oxolan-3-yl]methanol hydrochloride

Cat. No.: B13153836
M. Wt: 167.63 g/mol
InChI Key: JKUQJMAHLYIHKZ-UHFFFAOYSA-N
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Description

[3-(Methylamino)oxolan-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxolane, featuring a methylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with oxolane derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and consistent production.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Industry:

    Material Science: Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

    Enzyme Inhibition: Inhibiting specific enzymes by binding to their active sites.

    Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • [3-(Amino)oxolan-3-yl]methanol hydrochloride
  • [3-(Ethylamino)oxolan-3-yl]methanol hydrochloride
  • [3-(Dimethylamino)oxolan-3-yl]methanol hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the amino group (methyl, ethyl, dimethyl) distinguishes these compounds.
  • Reactivity: The reactivity varies based on the substituents, affecting their chemical and biological properties.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[3-(methylamino)oxolan-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-7-6(4-8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H

InChI Key

JKUQJMAHLYIHKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCOC1)CO.Cl

Origin of Product

United States

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